4-Bromo-1-cyclopropylmethyl-1H-imidazole
Overview
Description
“4-Bromo-1-cyclopropylmethyl-1H-imidazole” is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol .
Synthesis Analysis
Imidazoles, including “4-Bromo-1-cyclopropylmethyl-1H-imidazole”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-cyclopropylmethyl-1H-imidazole” consists of a five-membered ring with three carbon atoms and two nitrogen atoms .Scientific Research Applications
- Field : Polymer Chemistry
- Application : 4-bromo-1H-pyrazole, a compound similar to 4-Bromo-1-cyclopropylmethyl-1H-imidazole, has been used as a blocking agent in the synthesis of polyurethanes .
- Method : The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI). The blocked adducts are then characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .
- Results : The DSC thermogram showed that the blocked adducts deblock at 238 °C, regenerating TDI and blocking agent 4-bromopyrazole. At 238 °C, regenerated TDI reacted with polyols of different molecular weights to form polyurethane under solvent-free conditions .
- Field : Medicinal Chemistry
- Application : Indole derivatives, which share a similar heterocyclic structure with 4-Bromo-1-cyclopropylmethyl-1H-imidazole, have shown a wide range of biological activities .
- Method : Various indole derivatives are synthesized and tested for their biological activities .
- Results : Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Polyurethane Synthesis
Biological Potential of Indole Derivatives
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : Various synthetic routes have been developed for imidazole and their derived products .
- Results : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Field : Organic Chemistry
- Application : Indazole derivatives, which share a similar heterocyclic structure with 4-Bromo-1-cyclopropylmethyl-1H-imidazole, have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
- Method : Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way .
- Results : The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .
Pharmaceutical Applications
Synthesis of Indazole Derivatives
- Field : Organic Chemistry
- Application : The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .
- Method : The reactions were carried out at temperatures between 0 and 20 °C, and completed in 5 h with high yields of corresponding benzylidenehydrazine (higher than 85% of GC yields) under catalysis .
- Results : The results of the investigation led to a novel mechanism related to the synthesis of indazole .
- Field : Organic Chemistry
- Application : Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
- Method : Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way .
- Results : The results of the investigation led to a novel mechanism related to the synthesis of indazole .
Synthesis of Benzylidenehydrazine
Synthesis of 1H-Indazole
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDIKIAMZIIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropylmethyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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